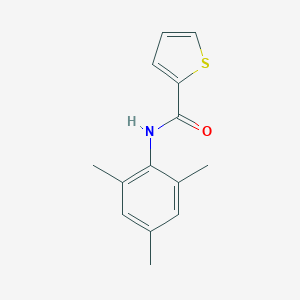
N-Mesityl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Mesityl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is well known for its wide range of biological and pharmacological activities. In
Mécanisme D'action
The mechanism of action of N-Mesityl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in various signaling pathways.
Effets Biochimiques Et Physiologiques
N-Mesityl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting its potential use in the treatment of inflammatory diseases. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Additionally, N-Mesityl-2-thiophenecarboxamide has been shown to have antiviral, antibacterial, and antifungal activities, suggesting its potential use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Mesityl-2-thiophenecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for use in large-scale experiments. However, one of the limitations of using N-Mesityl-2-thiophenecarboxamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Orientations Futures
There are many potential future directions for the study of N-Mesityl-2-thiophenecarboxamide. One area of research could focus on its potential as a photosensitizer in photodynamic therapy. Another area of research could focus on its potential as a drug candidate for the treatment of inflammatory diseases, infectious diseases, and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of N-Mesityl-2-thiophenecarboxamide is a multi-step process that involves the reaction of mesitylene with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product, N-Mesityl-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-Mesityl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs to combat infectious diseases. It has also been shown to have anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of chronic pain and inflammation. Additionally, N-Mesityl-2-thiophenecarboxamide has been studied for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment that uses light to activate photosensitizers and kill cancer cells.
Propriétés
Numéro CAS |
70608-30-9 |
|---|---|
Nom du produit |
N-Mesityl-2-thiophenecarboxamide |
Formule moléculaire |
C14H15NOS |
Poids moléculaire |
245.34 g/mol |
Nom IUPAC |
N-(2,4,6-trimethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NOS/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16) |
Clé InChI |
DMWXIZPXQWCYDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



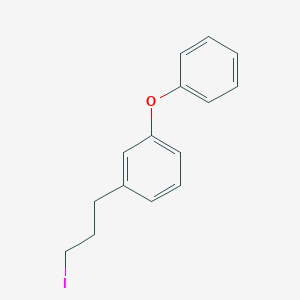
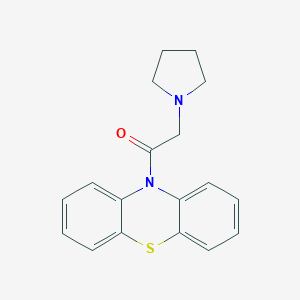
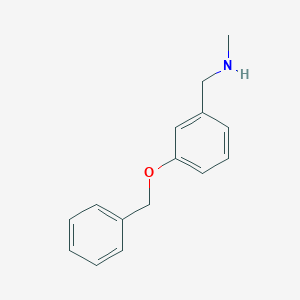
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
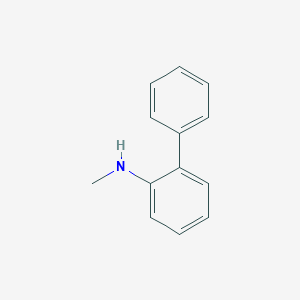
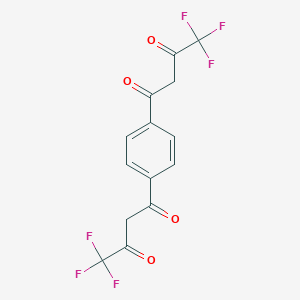
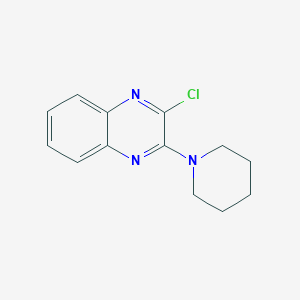
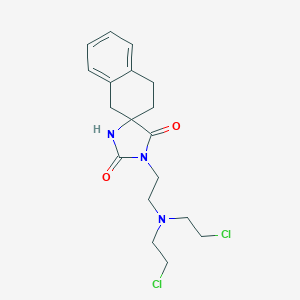
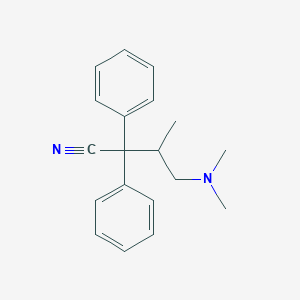
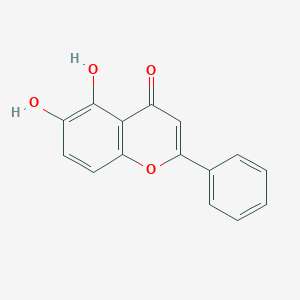
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
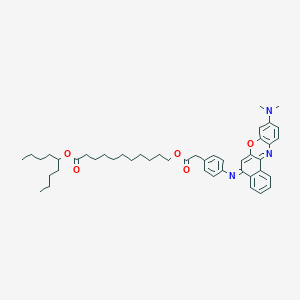
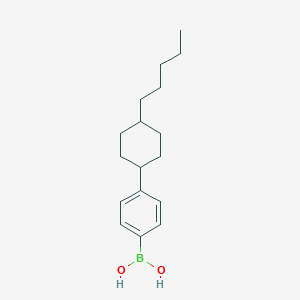
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)